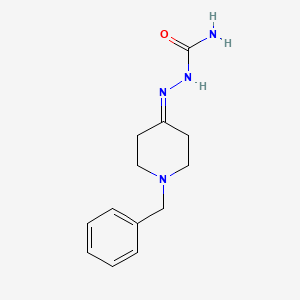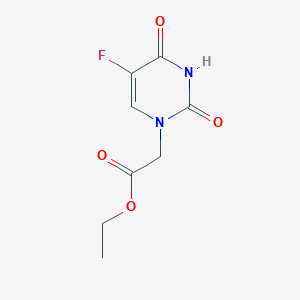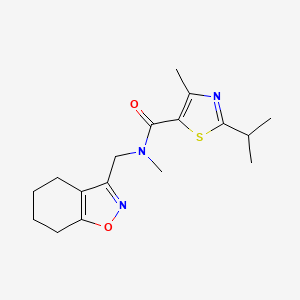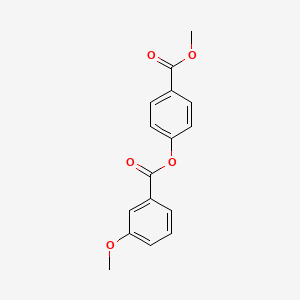![molecular formula C18H27FN2O3 B5627050 N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide](/img/structure/B5627050.png)
N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of chemicals that have drawn attention for their potential applications in medical imaging, particularly in positron emission tomography (PET), and as therapeutic agents for conditions like cocaine abuse and hypertension. These compounds often feature a piperidine core and are modified with various functional groups to enhance their binding affinity to biological targets and improve their pharmacokinetic properties.
Synthesis Analysis
Synthesis of such compounds typically involves the use of fluorination techniques to introduce fluorine atoms or fluorine-containing groups into the molecule. For example, a precursor with a nitropyridinyl group can undergo nitro substitution by an 18F anion to produce a PET radioligand with high affinity for biological targets (García et al., 2014). This method highlights the importance of fluorination in creating compounds with desired biological and chemical properties.
Molecular Structure Analysis
The molecular structure of these compounds significantly impacts their affinity and selectivity towards biological targets. For instance, the introduction of a cyclohexanecarboxamide derivative has shown to provide high brain uptake and stability, making it a promising candidate for imaging 5-HT1A receptors in neuropsychiatric disorders. The structural modifications, such as the introduction of fluorine or methoxy groups, play a crucial role in enhancing the compound's biological activity and selectivity (García et al., 2014).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of these compounds, such as nucleophilic substitution and ester hydrolysis, are critical for achieving the desired structural characteristics and, consequently, the intended biological functions. The reactivity of these compounds under various conditions can lead to the formation of new derivatives with potential therapeutic applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are influenced by their molecular structure. These properties are essential for determining the compound's suitability for in vivo applications, including its ability to cross the blood-brain barrier and its metabolic stability in the body.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets and resistance to metabolic degradation, define the compound's pharmacological profile. For example, derivatives of the original compound have been designed to exhibit high affinity for the dopamine transporter, making them potential therapeutic agents for cocaine abuse without affecting food-maintained behavior, indicating selective action and minimal side effects (Lewis et al., 1999).
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-24-12-9-18(14-22)8-4-11-21(13-18)17(23)20-10-7-15-5-2-3-6-16(15)19/h2-3,5-6,22H,4,7-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNPACNOGSUWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)NCCC2=CC=CC=C2F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-fluoro-2-(trifluoromethyl)benzyl]piperidin-2-one](/img/structure/B5626983.png)
![3-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5626991.png)
![2,3-dimethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]benzenesulfonamide](/img/structure/B5627000.png)
![1-acetyl-2-chloro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5627012.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5627014.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5627020.png)


![1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride](/img/structure/B5627031.png)
![6-chloro-4-[2-(4-morpholinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5627037.png)


![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627054.png)
![N-{3-[4-(dimethylamino)phenyl]acryloyl}-2-hydroxybenzamide](/img/structure/B5627067.png)